Welcome to the BenchChem Online Store!
molecular formula C9H7NOS2 B8475924 2-[(Thiazol-2-yl)thio]phenol CAS No. 163298-85-9

2-[(Thiazol-2-yl)thio]phenol

Cat. No. B8475924
M. Wt: 209.3 g/mol
InChI Key: TVGYPJCFMSDMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130217

Procedure details

To 2-methoxybenzenethiol (2.8 g, 20 mmol), and 2-bromothiazole (3.29 g, 20 mmol) in dry DMF (30 mL) under N2 (g) was added Me4N+OH-.5H2O (3.62 g, 20 mmol). The stirred mixture was heated to about 100° C. for 16 hours. Isolation of the methoxyphenyl intermediate, and its subsequent deprotection to the desired product with BBr3 was accomplished according to the method described in Preparation 16 (yield 81%; GC-MS m/z 209).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
OH-.5H2O
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
methoxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1>CN(C=O)C>[S:12]1[CH:13]=[CH:14][N:15]=[C:11]1[S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)S
Name
Quantity
3.29 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
OH-.5H2O
Quantity
3.62 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
methoxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.